![molecular formula C7H10O3 B2892613 3-氧代双环[3.1.1]庚烷-1-羧酸 CAS No. 2490375-56-7](/img/structure/B2892613.png)

3-氧代双环[3.1.1]庚烷-1-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

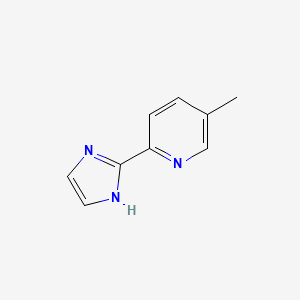

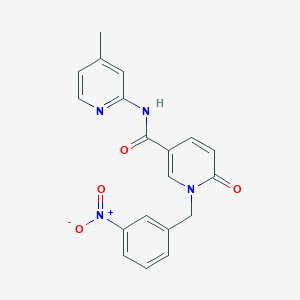

3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is a chemical compound with a molecular weight of 142.15 . It is a type of bicycloheptane carboxylate .

Synthesis Analysis

The synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid is represented by the InChI code: 1S/C7H10O3/c8-6(9)7-3-5(4-7)1-2-10-7/h5H,1-4H2,(H,8,9) .Chemical Reactions Analysis

The chemical reactions involving 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid include a rearrangement that occurs when heated or upon attempted acid hydrolysis . This rearrangement leads to the formation of the 3-oxabicyclo[3.1.1]heptane derivative .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid include a boiling point of 278.2±23.0 °C and a density of 1.376±0.06 g/cm3 .科学研究应用

合成和结构分析

合成化学

3-氮杂双环[4.1.0]庚烷-1-羧酸的合成涉及多个步骤,包括重氮丙二酸酯插入和分子内环化,突出了其在药物化学中作为构建模块的潜力 (Napolitano 等人,2010).

晶体学

5-氧代三环[2.2.1.0 2,6]庚烷-3-羧酸的晶体结构利用新的自动化定相程序确定,提供了对分子几何形状和相互作用的见解 (Fortier 等人,1979).

药物化学应用

药物发现

合成了结构新颖的吗啉氨基酸,包括 (1S,4S)-2-氧代-5-氮杂双环[2.2.1]庚烷-4-羧酸,作为紧凑的模块,可能会调节候选药物的理化和药代动力学性质 (Kou 等人,2017).

肽工程

对映体纯的 3-羟脯氨酸和衍生物(包括 2-羟基-7-氮杂双环[2.2.1]庚烷-1-羧酸)的合成说明了这些化合物在开发生物活性肽和潜在治疗剂的类似物中的应用 (Avenoza 等人,2002).

作用机制

The mechanism of action for the synthesis of 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

安全和危害

The safety information for 3-Oxabicyclo[3.1.1]heptane-1-carboxylic acid includes hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

属性

IUPAC Name |

3-oxabicyclo[3.1.1]heptane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-6(9)7-1-5(2-7)3-10-4-7/h5H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUFGWQVIXRLII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(COC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-ethoxyphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2892532.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2892535.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2892541.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2892546.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2892549.png)